2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate
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Overview
Description
2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate is a complex organic compound featuring a thiazolidinone core, a phenyl group, and a furan carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Aldol Condensation: The thiazolidinone intermediate undergoes aldol condensation with an aromatic aldehyde to form the desired product.
Esterification: The final step involves esterification with furan-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor. Its thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The ability to modify its structure allows for the development of targeted therapies.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, disrupting normal biological processes. This interaction can affect various pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate
- 2-methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-tert-butylbenzoate
Uniqueness
Compared to similar compounds, 2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate is unique due to its specific substitution pattern and the presence of the furan carboxylate moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C24H19NO5S2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C24H19NO5S2/c1-15(17-7-4-3-5-8-17)25-22(26)21(32-24(25)31)14-16-10-11-18(20(13-16)28-2)30-23(27)19-9-6-12-29-19/h3-15H,1-2H3/b21-14+ |
InChI Key |
BBWFGJYVSWOBCF-KGENOOAVSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)SC2=S |
Origin of Product |
United States |
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